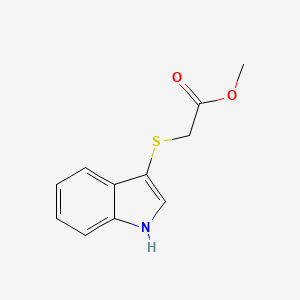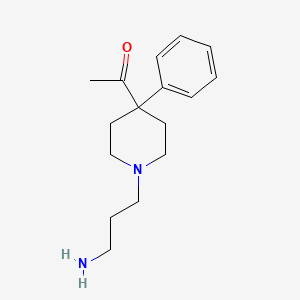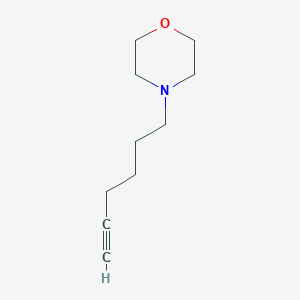
Hydroxymethyl-2-n-propylpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethyl-2-n-propylpyridin is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the second position and a hydroxymethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Propylpyridine-3-carboxylic acid.
Reduction: 2-Propylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Propylpyridine: Lacks the hydroxymethyl group, leading to different chemical properties.
3-Hydroxymethylpyridine: Lacks the propyl group, affecting its reactivity and applications.
2-Propylpiperidine-3-methanol: A reduced form with different biological activity
Uniqueness: Hydroxymethyl-2-n-propylpyridin is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2-propylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3 |
InChI-Schlüssel |
KHBUGHDLLGIYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC=N1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8455750.png)

![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)


